molecular formula C18H14N6O3 B2864794 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034368-36-8

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2864794
CAS RN: 2034368-36-8
M. Wt: 362.349
InChI Key: HZRXWRULQYATHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H14N6O3 and its molecular weight is 362.349. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Compounds : Substituted derivatives of related compounds have been synthesized, showcasing the compound's potential as a precursor for various chemical reactions (Gangapuram & Redda, 2009).
  • Catalyst-Free Synthesis : The compound's derivatives have been synthesized through a catalyst-free process, indicating its versatility in chemical reactions (Liu et al., 2014).

Biological and Pharmacological Applications

  • Antimycobacterial Properties : Some derivatives have shown promising antimycobacterial properties, making them relevant in the study of tuberculosis treatment (Nayak et al., 2016).
  • Antioxidant Evaluation : Certain derivatives exhibit significant antioxidant activities, which could be valuable in the development of new therapeutic agents (Bondock et al., 2016).
  • Antimicrobial Assessment : Some synthesized compounds using similar structures have been tested for their antimicrobial activities, suggesting potential use in antimicrobial drug development (Elmagd et al., 2017).

Material Science and Analytical Applications

  • Molecular Interaction Studies : The compound and its analogs have been studied for their interactions at the molecular level, which can be crucial in material science and drug design (Shim et al., 2002).
  • Predictions of Biological Activity : The synthesized derivatives have been analyzed for potential biological activities, aiding in the prediction and design of bioactive compounds (Kharchenko et al., 2008).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-15-10-12(5-7-19-15)17-22-16(27-23-17)11-20-18(26)13-3-1-4-14(9-13)24-8-2-6-21-24/h1-10H,11H2,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXWRULQYATHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide

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